![molecular formula C19H21N3O4S B2610081 2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1448131-25-6](/img/structure/B2610081.png)
2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 8-azabicyclo[3.2.1]octane moiety can be synthesized via a Diels-Alder reaction, followed by functional group modifications to achieve the required stereochemistry.
Attachment of the Phenylsulfonyl Group:
A sulfonyl chloride reagent can be used to introduce the phenylsulfonyl group via a substitution reaction.
Final Assembly:
The pyridazinone core and the bicyclic system are then linked together through appropriate coupling reactions, possibly involving amide bond formation under peptide coupling conditions.
Industrial Production Methods: Scaling up for industrial production may involve optimizing each step for yield and purity, with particular attention to reaction conditions (temperature, solvent, catalysts) and purification techniques (crystallization, chromatography).
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves multi-step organic synthesis. One potential pathway includes:
Formation of the Pyridazinone Core:
Starting from readily available precursors like pyridazine, the synthesis might involve nitration followed by reduction to introduce the amine functionality, which is then acylated to form the desired pyridazinone.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation:
Can undergo oxidation, particularly at the 2-methyl group to form various oxidized derivatives.
Reduction:
Reduction reactions can alter the carbonyl group to hydroxyl or amine functionalities.
Substitution:
The sulfonyl and carbonyl groups can undergo nucleophilic substitution, leading to new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Grignard reagents, alkyl halides.
Major Products:
Oxidized or reduced forms depending on the reaction conditions, with potential formation of new amine or hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Potential as a lead compound for developing new drugs, particularly in the areas of central nervous system disorders due to its azabicyclic structure.
Industry: Utilized in the creation of novel polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
This compound’s effects are generally tied to its ability to interact with specific molecular targets such as enzymes or receptors. The azabicyclic structure is often key in binding to neural receptors, potentially modulating their activity.
Pathways involved might include inhibition of enzymes like acetylcholinesterase or binding to GABA receptors, impacting neurotransmission.
Comparison with Similar Compounds
Pyridazin-3(2H)-one
8-Azabicyclo[3.2.1]octane derivatives
Phenylsulfonyl-substituted organic molecules
Properties
IUPAC Name |
6-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-21-18(23)10-9-17(20-21)19(24)22-13-7-8-14(22)12-16(11-13)27(25,26)15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXECYAUIGZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
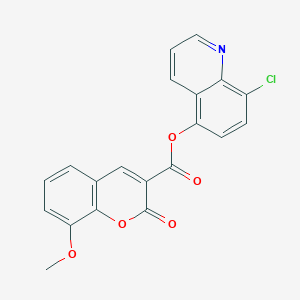

![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
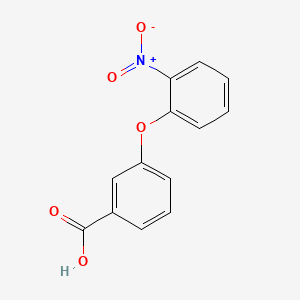
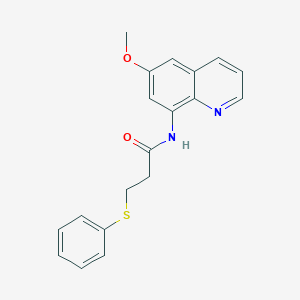
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2610012.png)
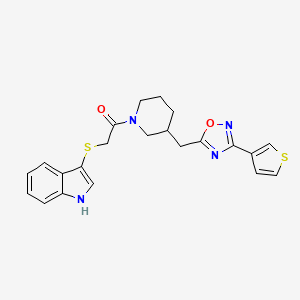
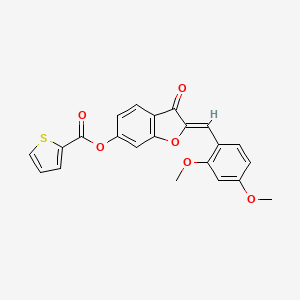
![2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2610020.png)

